molecular formula C14H19NO3 B2550714 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1209076-94-7

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2550714
CAS No.: 1209076-94-7
M. Wt: 249.31
InChI Key: IOJKGNYJZQYNKI-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with methoxyphenyl intermediates. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxyphenyl alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyrrolidine moieties contribute to its versatility and potential for diverse applications in research and industry.

Biological Activity

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrrolidine derivatives. The biological activities of compounds in this class have garnered significant interest due to their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{3}

This compound features a pyrrolidine ring, which is known for its diverse biological activity, particularly in the context of alkaloids.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit notable antibacterial and antifungal properties. A study evaluating various pyrrolidine alkaloids found that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
This compoundTBDTBD
Sodium pyrrolidide0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzeneTBDVarious

Anticancer Activity

In addition to antimicrobial properties, pyrrolidine derivatives have been investigated for their anticancer potential. A recent study showed that certain pyrrole-containing compounds exhibited significant antiproliferative effects against various cancer cell lines . The introduction of methoxy groups at specific positions on the phenyl ring was found to enhance biological activity.

Case Study: Anticancer Properties

A derivative similar to this compound was tested for its effect on cancer cell proliferation. Results indicated that compounds with methoxy substitutions displayed increased cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as protein synthesis or DNA replication in microbial and cancer cells.

Properties

IUPAC Name

2-methoxy-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-10-14(16)15-8-7-12(9-15)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJKGNYJZQYNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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